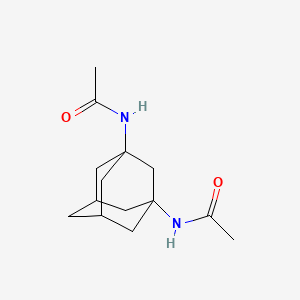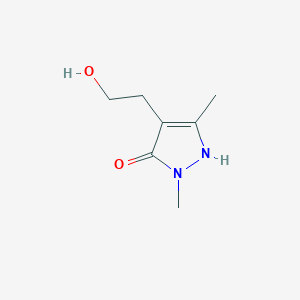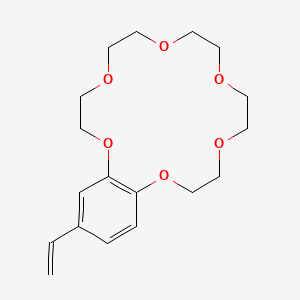
3-イソブチル-2-オキシンドール
説明
3-Isobutyl-2-oxindole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutyl-2-oxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutyl-2-oxindole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
HIV-1阻害剤
3-オキシンドール誘導体は、3-イソブチル-2-オキシンドールを含め、HIV-1におけるTat媒介ウイルス転写を標的とする低分子阻害剤として同定されています . 3-オキシンドール骨格はHIV-1感染を阻害することが示されています . この発見は、抗HIV-1薬の開発のための新たな道を開きます .
抗がん剤
3-イソブチル-2-オキシンドールを含むオキシンドール誘導体は、抗がん特性を持つことがわかっています . オキシンドールのC-3位における置換基パターンは、抗がん活性を含むその生物活性に大きな影響を与えます .
抗糖尿病剤
3-イソブチル-2-オキシンドールおよび他のオキシンドール誘導体は、抗糖尿病特性を持つことがわかっています . 構造活性相関研究により、オキシンドールのC-3位における置換基パターンがこれらの生物活性に大きな影響を与えることがわかりました .
抗菌剤
3-イソブチル-2-オキシンドールを含むオキシンドール誘導体は、抗菌特性を持つことがわかっています . オキシンドールのC-3位における置換基パターンは、これらの生物活性に大きな影響を与えます .
抗酸化剤
3-イソブチル-2-オキシンドールおよび他のオキシンドール誘導体は、抗酸化特性を持つことがわかっています . オキシンドールのC-3位における置換基パターンは、これらの生物活性に大きな影響を与えます .
キナーゼ阻害剤
3-イソブチル-2-オキシンドールを含むオキシンドール誘導体は、キナーゼ阻害特性を持つことがわかっています . オキシンドールのC-3位における置換基パターンは、これらの生物活性に大きな影響を与えます .
作用機序
Target of Action
3-Isobutyl-2-oxindole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-Isobutyl-2-oxindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Isobutyl-2-oxindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
For instance, indole can be produced from tryptophan by tryptophanase in many bacterial species . Furthermore, various bacterial strains have obtained the ability to transform and degrade indole . These findings suggest that 3-Isobutyl-2-oxindole may also be involved in similar biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 3-Isobutyl-2-oxindole may exert a range of molecular and cellular effects.
生化学分析
Biochemical Properties
3-Isobutyl-2-oxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
3-Isobutyl-2-oxindole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the JAK/STAT3 signaling pathway, which is crucial for cell survival and apoptosis . Additionally, 3-Isobutyl-2-oxindole can alter gene expression profiles, leading to changes in cellular functions such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of 3-Isobutyl-2-oxindole involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on various biochemical pathways. Additionally, 3-Isobutyl-2-oxindole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isobutyl-2-oxindole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Isobutyl-2-oxindole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 3-Isobutyl-2-oxindole in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Isobutyl-2-oxindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
3-Isobutyl-2-oxindole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can undergo glucosylation by enzymes such as UGT74D1, which converts it into more water-soluble forms for excretion . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 3-Isobutyl-2-oxindole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux carriers, such as PIN efflux carriers, which regulate its intracellular concentration . Additionally, binding proteins can facilitate its distribution to specific tissues, influencing its localization and accumulation within the body.
Subcellular Localization
3-Isobutyl-2-oxindole exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with various biomolecules to exert its biological effects.
特性
IUPAC Name |
3-(2-methylpropyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,8,10H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMEXRCASTLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378127 | |
| Record name | 3-Isobutyl-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251550-17-1 | |
| Record name | 3-Isobutyl-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)
![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)





